ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate
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Overview
Description
Ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a synthetic organic compound with the molecular formula C23H24O8. It belongs to the class of benzo[c]chromenes, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves the reaction of 6H-benzo[c]chromen-3-ol with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate can be compared with other benzo[c]chromene derivatives such as:
Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate: Similar structure but with a methyl group at the 4-position.
Methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate: Similar structure but with a tetrahydrobenzo[c]chromene core.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.
Properties
Molecular Formula |
C19H18O5 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
ethyl 2-(1-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoate |
InChI |
InChI=1S/C19H18O5/c1-4-22-18(20)12(3)23-13-9-11(2)17-14-7-5-6-8-15(14)19(21)24-16(17)10-13/h5-10,12H,4H2,1-3H3 |
InChI Key |
PGHPEYSQOFSBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C(=C1)C)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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